5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1379222-60-2
VCID: VC7433042
InChI: InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
SMILES: CC1=NC2=C(C=C1)N=C(S2)N
Molecular Formula: C7H7N3S
Molecular Weight: 165.21

5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine

CAS No.: 1379222-60-2

Cat. No.: VC7433042

Molecular Formula: C7H7N3S

Molecular Weight: 165.21

* For research use only. Not for human or veterinary use.

5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine - 1379222-60-2

Specification

CAS No. 1379222-60-2
Molecular Formula C7H7N3S
Molecular Weight 165.21
IUPAC Name 5-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Standard InChI InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Standard InChI Key XRVMRBLTLLQGKG-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)N=C(S2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The thiazolo[5,4-b]pyridine system consists of a pyridine ring fused to a thiazole moiety at positions 5 and 4, respectively. In 5-methyl- thiazolo[5,4-b]pyridin-2-amine, the methyl group occupies position 5 on the pyridine ring, while the amine is situated at position 2 of the thiazole ring (Figure 1). This arrangement distinguishes it from related derivatives, such as N-methyl- thiazolo[5,4-b]pyridin-2-amine (CAS# 62638-68-0), where the methyl group is attached to the amine nitrogen rather than the pyridine backbone .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃S
Molecular Weight165.22 g/mol
Exact Mass165.03600
LogP (Partition Coefficient)1.15
Topological Polar Surface Area69.28 Ų

The molecular formula (C₇H₇N₃S) and weight (165.22 g/mol) align with analogs reported in the literature . The LogP value of 1.15 suggests moderate lipophilicity, which may influence bioavailability and membrane permeability in biological systems .

Synthetic Methodologies

Microwave-Assisted Cyclization

Microwave-assisted synthesis has emerged as a robust strategy for constructing thiazolo[5,4-b]pyridine derivatives. In a study by Ankati and Biehl , 3-methylisothiazolo[5,4-b]pyridine was synthesized via microwave irradiation of 1-(2-chloropyridin-3-yl)ethanone with elemental sulfur, ammonium chloride, and sodium acetate in DMF at 120°C for 15 minutes (yield: 79%) . While this method targets a methyl-substituted isothiazolo derivative, analogous conditions could be adapted for 5-methyl- thiazolo[5,4-b]pyridin-2-amine by modifying the starting material to incorporate a pre-installed methyl group at position 5.

Table 2: Representative Reaction Conditions for Thiazolo[5,4-b]pyridines

Starting MaterialReagents/ConditionsProductYieldSource
1-(2-chloropyridin-3-yl)ethanoneS, NH₄Cl, NaOAc, DMF, 120°C, 15 min3-methylisothiazolo[5,4-b]pyridine79%
2-chloro-3-cyanopyridineThiourea, EtOH, refluxThiazolo[5,4-b]pyridin-2-amine65%

Alternative Routes: Cyclocondensation and Functionalization

Cyclocondensation of 2-aminopyridine-3-thiols with nitriles or carbonyl compounds offers another pathway. For example, janthinedine A, a thiazolo[5,4-b]pyridine alkaloid isolated from Penicillium janthinellum, was characterized using single-crystal X-ray diffraction and NMR spectroscopy . Although its substituents differ, the core synthesis likely involved cyclization of a thiol-containing precursor with a benzoyl group . Applying similar logic, 5-methyl- thiazolo[5,4-b]pyridin-2-amine could be synthesized via cyclocondensation of 5-methylpyridine-2-amine with a thiocyanate or thioamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for thiazolo[5,4-b]pyridine derivatives reveal distinct patterns attributable to the fused heterocyclic system. For janthinedine A , key signals include:

  • ¹H NMR (CD₃OD): δ 8.57 (d, J = 8.5 Hz, H-4), 7.80 (d, J = 8.5 Hz, H-5), 4.85 (s, H-8) .

  • ¹³C NMR: δ 169.4 (C-2), 134.6 (C-4), 120.9 (C-5), 65.8 (C-8) .

In the target compound, the methyl group at position 5 would deshield adjacent protons (e.g., H-4 and H-6), potentially shifting their resonances upfield compared to non-methylated analogs. The amine proton (H-2) is expected to appear as a broad singlet near δ 5.5–6.0 ppm, depending on solvent and hydrogen bonding.

Mass Spectrometry and High-Resolution Data

High-resolution mass spectrometry (HRMS) of N-benzyl- thiazolo[5,4-b]pyridin-2-amine (C₁₃H₁₁N₃S) confirmed a molecular ion peak at m/z 241.31 [M+H]⁺ . For 5-methyl- thiazolo[5,4-b]pyridin-2-amine, the exact mass (165.03600) aligns with theoretical calculations, providing unambiguous confirmation of the molecular formula .

Challenges and Future Directions

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